
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine” is a complex organic compound. The name suggests it contains a benzodioxol group and a quinazolinamine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various methods involving palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular structure of similar compounds often involves characteristic bond lengths and angles .
Chemical Reactions Analysis
The compound may undergo various chemical reactions similar to other organic compounds. For instance, N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is metabolized and excreted similarly to MDMA .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be inferred. For instance, N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine has a molecular weight of 165.19 g/mol and a XLogP3 of 1.3 .
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives have been extensively studied for their medicinal properties, including antitumor, antibacterial, and antiviral activities. The structural versatility of quinazoline allows for the creation of compounds with a wide range of biological activities. Notably, these compounds have been explored for their potential as anticancer agents, with several studies focusing on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, and photoelectric conversion elements due to their optoelectronic properties (Lipunova et al., 2018).
Optoelectronic Applications
Quinazoline derivatives have found applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and nonlinear optical materials. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, with properties such as electroluminescence and photo- and electroluminescence highlighted. This demonstrates the compound's potential in developing materials for OLEDs, including high-efficiency red phosphorescent OLEDs and colorimetric pH sensors, underscoring the significance of quinazoline derivatives in material science and engineering (Lipunova et al., 2018).
Anticancer Properties
Quinazoline derivatives are well-known for their anticancer properties, acting through various mechanisms, including the inhibition of tyrosine kinases and other protein targets relevant to cancer pathways. This has led to the exploration and development of quinazoline compounds as promising anticancer drugs. The broad spectrum of biological activities of quinazoline derivatives, including their action against cancer cells, highlights their potential in therapeutic applications and drug development (Ravez et al., 2015).
Biological Activities Beyond Anticancer Applications
Quinazoline and its derivatives have been investigated for a multitude of biological activities beyond anticancer effects, including antimicrobial, anti-inflammatory, and antiviral properties. This diverse range of activities is attributed to the structural adaptability of quinazoline, allowing for the synthesis of novel derivatives with targeted biological actions. Such research underscores the potential of quinazoline derivatives in developing new therapeutic agents across a spectrum of diseases (Tiwary et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-2-3-12-13(6-11)19-8-20-16(12)18-7-10-1-4-14-15(5-10)22-9-21-14/h1-6,8H,7,9H2,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTINADOZXCJNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-4-quinazolinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

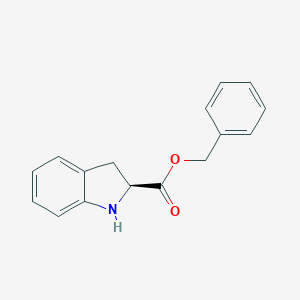
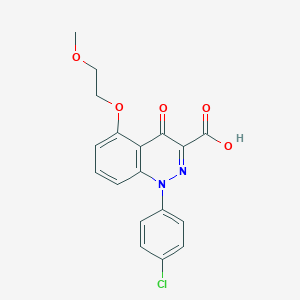
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
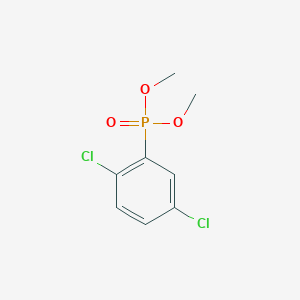
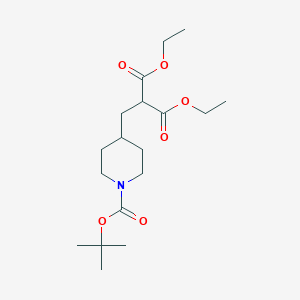
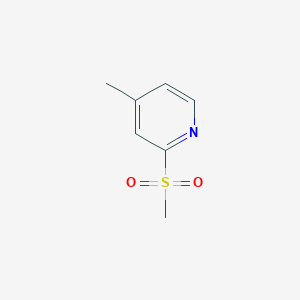
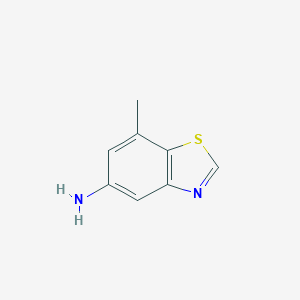
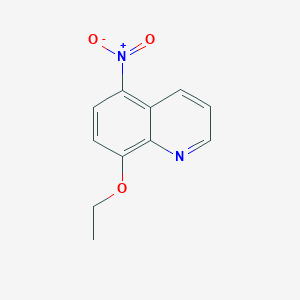
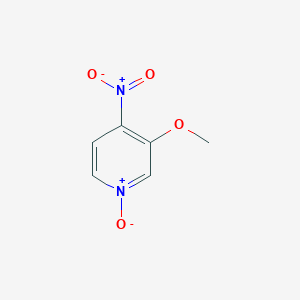
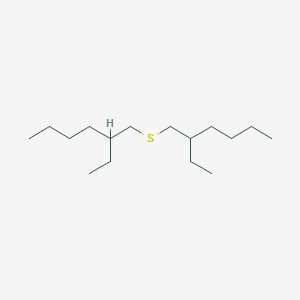
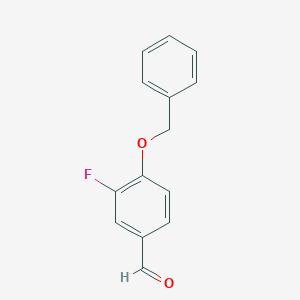
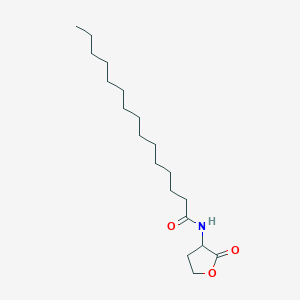

![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)